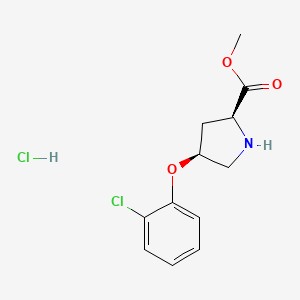
3-(3,5-Difluorobenzoyl)pyridin-2-amine
Vue d'ensemble
Description
3-(3,5-Difluorobenzoyl)pyridin-2-amine is a chemical compound with the following properties:
- IUPAC Name : (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone
- Molecular Formula : C₁₂H₈F₂N₂O
- Molecular Weight : 234.21 g/mol
- CAS Number : 1494822-85-3
- Physical Form : Powder
- Storage Temperature : Room temperature (RT)
Molecular Structure Analysis
The molecular structure of 3-(3,5-Difluorobenzoyl)pyridin-2-amine consists of a pyridine ring with an attached 3,5-difluorobenzoyl group. The fluorine atoms contribute to its unique properties.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Soluble in organic solvents
- Appearance : White crystalline powder
- Boiling Point : Not specified
- Density : Not specified
Applications De Recherche Scientifique
1. Catalytic Applications
The compound [2-(aminomethyl)pyridine-κ²N,N'][chlorido/trifluoromethanesulfonato(0.91/0.09)](10,11-η)-5H-dibenzo[a,d]cyclohepten-5-amine-κNruthenium(II) trifluoromethanesulfonate dichloromethane 0.91-solvate, which is related to 3-(3,5-Difluorobenzoyl)pyridin-2-amine, has been studied for its potential in transfer hydrogenation, hydrogenation of polar bonds, and catalytic transfer hydrogenation. These processes are essential in various chemical synthesis and industrial applications (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
2. Synthesis of Novel Compounds
A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, structurally related to 3-(3,5-Difluorobenzoyl)pyridin-2-amine, have been prepared. These compounds have been screened for anticancer activity against various cancer cell lines, indicating their potential use in medicinal chemistry and drug development (Chavva et al., 2013).
3. Pharmaceutical Research
Compounds similar to 3-(3,5-Difluorobenzoyl)pyridin-2-amine have been synthesized and evaluated for their potential as anticancer agents. This research contributes to the development of new drugs and therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2020).
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Handling : Use appropriate protective equipment (gloves, goggles, lab coat).
- Storage : Store in a cool, dry place away from incompatible materials.
- Toxicity : Assess toxicity based on further studies.
Orientations Futures
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Explore modifications to enhance properties.
- Structural Elucidation : Determine crystal structures for better understanding.
Propriétés
IUPAC Name |
(2-aminopyridin-3-yl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-8-4-7(5-9(14)6-8)11(17)10-2-1-3-16-12(10)15/h1-6H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMGBKKHGAPVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorobenzoyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)


![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)

![(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1426760.png)


![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)

